Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate
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Overview
Description
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is an organic compound with the molecular formula C10H10N2O6. This compound is characterized by the presence of a nitro group, a hydroxyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate typically involves the esterification of 2-hydroxy-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetone.
Reduction: Formation of Methyl 2-[(2-hydroxy-3-amino-benzoyl)amino]acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active components .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-nitrobenzoate
- Methyl 3-nitrosalicylate
- Methyl 2-amino-5-nitrobenzoate
Uniqueness
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is unique due to the presence of both a nitro group and an ester group in its structure. This combination allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry. Its potential biological activities also make it a valuable compound in medicinal chemistry .
Biological Activity
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is an organic compound characterized by its unique structural components, including a nitro group and an ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
- Molecular Formula: C10H10N2O6
- Molecular Weight: 254.196 g/mol
- Density: 1.439 g/cm³
- Boiling Point: 400.2 °C at 760 mmHg
The presence of the nitro group is significant as compounds with such functional groups often exhibit various biological activities, including antimicrobial and anticancer properties.
Preliminary studies suggest that this compound may interact with biological targets involved in metabolic pathways. Specifically, it has been noted for its potential to inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate metabolism, respectively . The compound's structural similarities to other bioactive compounds suggest it may exhibit significant interactions worth further exploration.
Antimicrobial Properties
The compound has shown promising results in various antimicrobial assays:
- Minimum Inhibitory Concentration (MIC): Early evaluations indicate that this compound exhibits antimicrobial activity against a range of pathogens. For instance, derivatives of similar compounds have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation Inhibition: The compound has also been evaluated for its ability to inhibit biofilm formation, which is crucial in treating chronic infections. It was found to significantly reduce biofilm formation compared to standard antibiotics like Ciprofloxacin .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and biological activities of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
Methyl 2-hydroxybenzoate | C8H8O3 | Lacks a nitro group; simpler structure | Moderate antimicrobial activity |
Methyl 4-nitrobenzoate | C8H8N2O4 | Contains a nitro group but lacks amino functionality | Antimicrobial properties |
N-(4-Nitrophenyl)glycine | C9H10N2O4 | Contains an amino acid structure | Similar biological activity |
This compound stands out due to its combination of both nitro and ester functionalities, potentially enhancing its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent research has highlighted the potential of this compound derivatives in various biological applications:
- Antimicrobial Evaluation : A study conducted on derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting synergistic effects when combined with traditional antibiotics .
- Cytotoxicity Assays : In vitro cytotoxicity assays indicated that certain derivatives were non-toxic at concentrations up to 60 μM while maintaining effective antimicrobial properties .
Properties
CAS No. |
35748-37-9 |
---|---|
Molecular Formula |
C10H10N2O6 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
methyl 2-[(2-hydroxy-3-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H10N2O6/c1-18-8(13)5-11-10(15)6-3-2-4-7(9(6)14)12(16)17/h2-4,14H,5H2,1H3,(H,11,15) |
InChI Key |
YJPSZLNNWRGXQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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